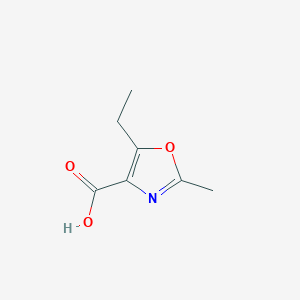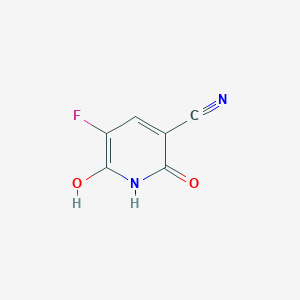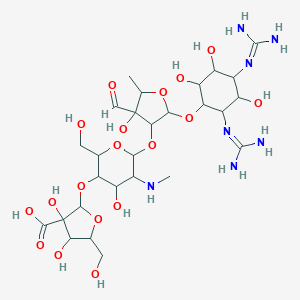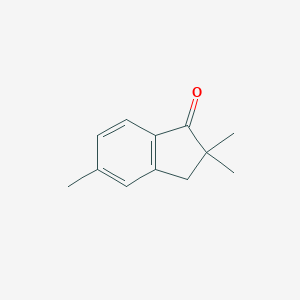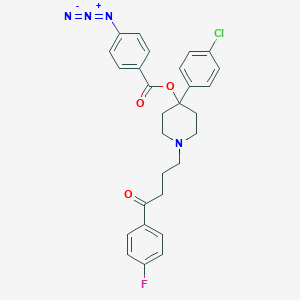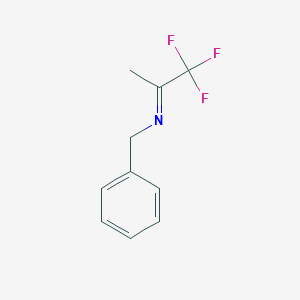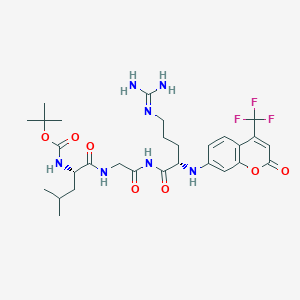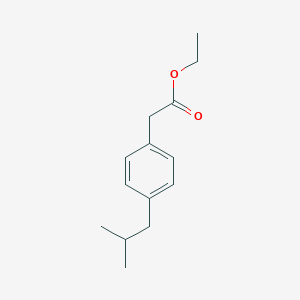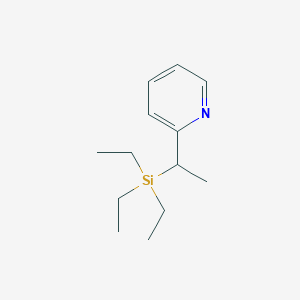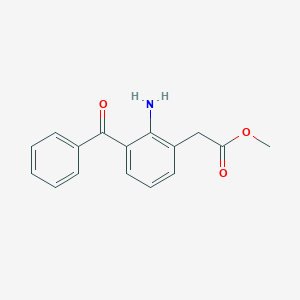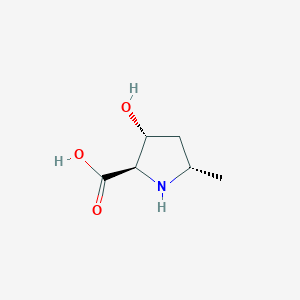
1-Pappea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pappea is a natural product isolated from the Pappea capensis plant, which is commonly found in South Africa. Pappea has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of Pappea is not fully understood. However, it has been suggested that Pappea exerts its biological activities through the modulation of various signaling pathways. For example, Pappea has been found to inhibit the NF-κB pathway, which is involved in inflammation. Pappea has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Pappea has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β. Pappea has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, Pappea has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pappea in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Pappea has been found to have a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using Pappea in lab experiments is that it can be difficult to obtain pure Pappea from the plant extract, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for Pappea research. One area of interest is the development of Pappea-based therapeutics for inflammatory diseases such as arthritis. Another area of interest is the development of Pappea-based anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of Pappea and to identify its molecular targets.
Métodos De Síntesis
Pappea can be extracted from the roots, stems, and leaves of the Pappea capensis plant. The extraction process involves the use of solvents such as ethanol or methanol. The extract is then subjected to various purification techniques such as chromatography to obtain pure Pappea.
Aplicaciones Científicas De Investigación
Pappea has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Pappea has also been shown to possess antioxidant properties, which can protect against oxidative stress and prevent cellular damage. Additionally, Pappea has been found to have anticancer properties, making it a potential treatment for cancer.
Propiedades
Número CAS |
119904-39-1 |
|---|---|
Fórmula molecular |
C41H74NO7P |
Peso molecular |
724 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(E)-hexadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-41(43)49-40(39-48-50(44,45)47-37-35-42)38-46-36-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,33,36,40H,3-10,12,14-16,18,20,23-25,27,29-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b13-11-,19-17-,22-21-,28-26-,36-33+/t40-/m1/s1 |
Clave InChI |
UUYSKERSKRMYME-HSHOETESSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Sinónimos |
1-palmitoyl-2-arachidonoyl plasmalogen phosphatidylethanolamine 1-PAPPEA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



